Cas no 692762-01-9 (4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine)

4-{4-(3-Chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine is a sulfonamide derivative featuring a morpholine and piperazine scaffold, offering versatile reactivity for pharmaceutical and agrochemical applications. Its structural design combines a chloro-methylphenyl group with a sulfonyl-linked morpholine moiety, enhancing binding affinity and selectivity in target interactions. The compound’s well-defined heterocyclic framework contributes to stability and solubility, making it suitable for further derivatization or as an intermediate in drug discovery. The presence of both electron-withdrawing (sulfonyl) and electron-donating (piperazine) groups allows for fine-tuning of physicochemical properties, supporting its utility in medicinal chemistry and material science research.
4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine structure
692762-01-9 structure
Product Name:4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine
CAS No:692762-01-9
MF:C15H22ClN3O3S
MW:359.87148141861
CID:6031546
PubChem ID:991662
Update Time:2025-06-08

4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine Chemical and Physical Properties

Names and Identifiers

    • 4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine
    • 4-{[4-(3-chloro-4-methylphenyl)-1-piperazinyl]sulfonyl}morpholine
    • Morpholine, 4-[[4-(3-chloro-4-methylphenyl)-1-piperazinyl]sulfonyl]-
    • 4-((4-(3-chloro-4-methylphenyl)piperazin-1-yl)sulfonyl)morpholine
    • F1757-0280
    • HMS1690D21
    • 4-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonylmorpholine
    • AKOS000602927
    • Z274555588
    • 692762-01-9
    • BRD-K90682420-001-01-1
    • Inchi: 1S/C15H22ClN3O3S/c1-13-2-3-14(12-15(13)16)17-4-6-18(7-5-17)23(20,21)19-8-10-22-11-9-19/h2-3,12H,4-11H2,1H3
    • InChI Key: ZQEMVUSZJWZREC-UHFFFAOYSA-N
    • SMILES: N1(S(N2CCN(C3=CC=C(C)C(Cl)=C3)CC2)(=O)=O)CCOCC1

Computed Properties

  • Exact Mass: 359.1070404g/mol
  • Monoisotopic Mass: 359.1070404g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 61.5Ų

Experimental Properties

  • Density: 1.40±0.1 g/cm3(Predicted)
  • Boiling Point: 553.8±50.0 °C(Predicted)
  • pka: 4.55±0.40(Predicted)

4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1757-0280-2μmol
4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}morpholine
692762-01-9 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1757-0280-5μmol
4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}morpholine
692762-01-9 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1757-0280-10μmol
4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}morpholine
692762-01-9 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1757-0280-20μmol
4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}morpholine
692762-01-9 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1757-0280-1mg
4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}morpholine
692762-01-9 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F1757-0280-2mg
4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}morpholine
692762-01-9 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1757-0280-3mg
4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}morpholine
692762-01-9 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1757-0280-4mg
4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}morpholine
692762-01-9 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F1757-0280-5mg
4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}morpholine
692762-01-9 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1757-0280-10mg
4-{[4-(3-chloro-4-methylphenyl)piperazin-1-yl]sulfonyl}morpholine
692762-01-9 90%+
10mg
$79.0 2023-07-28

Additional information on 4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine

Comprehensive Overview of 4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine (CAS No. 692762-01-9)

In the realm of specialized chemical compounds, 4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine (CAS No. 692762-01-9) has garnered significant attention due to its unique structural properties and potential applications. This compound, often referred to in abbreviated forms or by its CAS number, is a subject of interest in pharmaceutical and agrochemical research. Its molecular architecture combines a piperazine core with a morpholine sulfonyl group, offering versatility in synthetic pathways and functional modifications.

The growing demand for sulfonamide derivatives and heterocyclic compounds in drug discovery has propelled research into 692762-01-9. Researchers are particularly intrigued by its potential as a kinase inhibitor or receptor modulator, aligning with trends in targeted therapies. Recent studies highlight its relevance in addressing neurodegenerative disorders and metabolic syndromes, topics frequently searched in academic and AI-driven platforms. The compound’s chloro-methylphenyl moiety further enhances its binding affinity, making it a candidate for structure-activity relationship (SAR) studies.

From an industrial perspective, 4-{4-(3-chloro-4-methylphenyl)piperazin-1-ylsulfonyl}morpholine is synthesized through multi-step organic reactions, often involving sulfonylation and N-alkylation. Optimizing its yield and purity remains a focus, as evidenced by patents exploring green chemistry approaches—a hot topic in sustainable manufacturing. Analytical techniques like HPLC and NMR are critical for characterizing this compound, ensuring compliance with regulatory standards for high-purity chemicals.

The compound’s nomenclature, including its IUPAC name and CAS registry, often surfaces in database queries by chemists seeking structure-verified references. Its piperazine-sulfonyl linkage is a recurring motif in bioactive molecules, driving cross-disciplinary collaborations. Notably, forums and Q&A platforms frequently discuss its solubility and stability under varying pH conditions—key parameters for formulation scientists.

In summary, 692762-01-9 exemplifies the intersection of medicinal chemistry and material science. As AI-powered drug design gains traction, this compound’s scaffold diversity positions it as a valuable entity for virtual screening libraries. Future directions may explore its crystallography data and toxicity profiles, addressing gaps highlighted in recent literature reviews.

Recommended suppliers
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd